molecular formula C6H14ClNO B6263757 rac-(3R,4R)-4-methylpiperidin-3-ol hydrochloride CAS No. 2718120-90-0

rac-(3R,4R)-4-methylpiperidin-3-ol hydrochloride

Cat. No.: B6263757
CAS No.: 2718120-90-0
M. Wt: 151.6
InChI Key:
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Description

rac-(3R,4R)-4-methylpiperidin-3-ol hydrochloride: is a chemical compound with a piperidine ring structure, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-methylpiperidin-3-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperidine.

    Reaction Steps: The key steps include the introduction of the hydroxyl group at the 3-position of the piperidine ring. This can be achieved through various methods, including:

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield, purity, and cost-effectiveness. Common industrial methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) under hydrogen gas to achieve selective reduction.

    Crystallization: Purification of the final product through crystallization techniques to obtain high-purity hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4R)-4-methylpiperidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as LAH.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, PCC.

    Reducing Agents: LAH, NaBH4.

    Substitution Reagents: SOCl2, PBr3.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halides, ethers.

Scientific Research Applications

rac-(3R,4R)-4-methylpiperidin-3-ol hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential effects on neurotransmitter systems and receptor binding.

    Industrial Applications: Utilized in the production of fine chemicals and as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-methylpiperidin-3-ol hydrochloride involves its interaction with molecular targets such as receptors and enzymes. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate neurotransmitter release or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

  • rac-(3R,4R)-4-hydroxymethylpiperidine hydrochloride
  • rac-(3R,4R)-4-methylpyrrolidin-3-ol hydrochloride
  • rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride

Comparison:

  • Structural Differences: While these compounds share the piperidine or pyrrolidine ring, they differ in the substituents attached to the ring, which can significantly impact their chemical and biological properties.
  • Unique Features: rac-(3R,4R)-4-methylpiperidin-3-ol hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2718120-90-0

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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